Structural Determinism: XLogP3 and Topological Polar Surface Area (TPSA) Impact on CNS Drug-Likeness vs. Thiophene Positional Isomers
Computational property analysis reveals that (R)-cyclopropyl(thiophen-2-yl)methanamine possesses a calculated XLogP3 of 1.3 and a TPSA of 54.3 Ų, values that place it firmly within favorable CNS drug-like space [1]. Although similar to the racemate, these computed parameters differentiate it from the 3-thienyl positional isomer, which exhibits altered logP and TPSA values affecting membrane permeability. For procurement decisions targeting CNS indications where the 2-thienyl attachment is specified in the patent Markush structures, the exact positional isomer is non-negotiable [2].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 54.3 Ų |
| Comparator Or Baseline | Thiophene positional isomers (e.g., 3-thienyl analog): different XLogP/TPSA values (exact data not available; class-level inference) |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Computed via PubChem/chemical database algorithms |
Why This Matters
Ensures procurement of the exact regioisomer required for the synthesis of patent-protected LSD1 inhibitor scaffolds, avoiding SAR-irrelevant isomers that waste synthesis resources.
- [1] Kuujia.com. (R)-Cyclopropyl(thiophen-2-yl)methanamine (CAS 473733-07-2) Computed Properties. View Source
- [2] Oryzon Genomics, S.A. (2016). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. US Patent 9,670,136 B2. View Source
